3-[(2-Methoxycyclohexyl)oxy]azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(2-methoxycyclohexyl)oxyazetidine |
InChI |
InChI=1S/C10H19NO2/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8/h8-11H,2-7H2,1H3 |
InChI Key |
ADXKFOCAIZCXMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1OC2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Methoxycyclohexyl Oxy Azetidine
Retrosynthetic Analysis of the Azetidine (B1206935) Core with O-Linked Cyclohexyl Ether
A plausible retrosynthetic analysis for 3-[(2-Methoxycyclohexyl)oxy]azetidine commences with the disconnection of the ether linkage, suggesting a key intermediate, an N-protected 3-hydroxyazetidine, and a suitable 2-methoxycyclohexyl electrophile. The azetidine ring itself can be retrosynthetically disconnected to reveal an acyclic precursor, typically a 1,3-aminohalide or a related derivative, which can be traced back to readily available starting materials like epichlorohydrin (B41342) and a protected amine.
This retrosynthetic approach highlights two main challenges: the efficient construction of the sterically demanding and strained azetidine ring, and the stereoselective formation of the ether bond between the azetidine-3-ol and the 2-methoxycyclohexanol moiety. The choice of protecting group for the azetidine nitrogen is crucial to ensure compatibility with the subsequent etherification step and to allow for facile deprotection to yield the final target compound.
Exploration of Azetidine Ring-Forming Strategies
The construction of the azetidine core is a pivotal step in the synthesis of this compound. Various strategies have been developed for the formation of this four-membered heterocyclic ring system, broadly categorized into intramolecular cyclization and cycloaddition reactions.
Intramolecular cyclization is a common and effective method for the synthesis of azetidines. This approach involves the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor.
One of the most direct methods for constructing the azetidine ring is through an intramolecular nucleophilic substitution reaction. magtech.com.cn This typically involves a γ-amino halide or a γ-amino alcohol derivative. A common and well-established route to a key intermediate, N-protected 3-hydroxyazetidine, starts from the reaction of epichlorohydrin with a primary amine, such as benzylamine (B48309) or tert-butylamine. google.comgoogle.com The initial reaction opens the epoxide to form a 1-amino-3-chloro-2-propanol intermediate. Subsequent treatment with a base promotes an intramolecular cyclization via nucleophilic attack of the nitrogen atom on the carbon bearing the chlorine, leading to the formation of the N-substituted 3-hydroxyazetidine. google.com
The resulting N-protected 3-hydroxyazetidine is a versatile intermediate. The hydroxyl group can then be used to introduce the (2-methoxycyclohexyl)oxy side chain via etherification reactions such as the Williamson ether synthesis or the Mitsunobu reaction. masterorganicchemistry.commissouri.edu In a Williamson ether synthesis, the hydroxyl group is deprotonated with a strong base to form an alkoxide, which then displaces a halide or sulfonate leaving group from a 2-methoxycyclohexyl derivative. masterorganicchemistry.com The Mitsunobu reaction offers an alternative under milder, neutral conditions, using triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate the hydroxyl group for nucleophilic attack by 2-methoxycyclohexanol. missouri.eduwikipedia.org
| Reaction Step | Reagents and Conditions | Typical Yield | Key Considerations |
| Epoxide opening | Epichlorohydrin, Primary Amine (e.g., Benzylamine) | High | Control of regioselectivity |
| Intramolecular Cyclization | Base (e.g., NaH, K2CO3) | Good to High | Choice of solvent and base is crucial |
| O-Alkylation (Williamson) | N-protected 3-hydroxyazetidine, NaH, 2-methoxycyclohexyl halide/tosylate | Moderate | Potential for elimination side reactions with secondary halides |
| O-Alkylation (Mitsunobu) | N-protected 3-hydroxyazetidine, 2-methoxycyclohexanol, PPh3, DEAD/DIAD | Good | Inversion of stereochemistry at the alcohol carbon |
| Deprotection | H2/Pd/C (for benzyl), Acid (for Boc) | High | Compatibility with the rest of the molecule |
This table presents generalized conditions and yields based on analogous reactions in the literature.
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including azetidines. youtube.com This methodology allows for the direct formation of a C-N bond by activating a typically unreactive C-H bond. While not a direct route to 3-oxy-substituted azetidines, this strategy could be adapted to construct the core azetidine ring from a precursor containing the ether side chain, or the resulting azetidine could be further functionalized.
The reaction typically employs a palladium catalyst, a ligand, and an oxidant. The substrate is an amine with a tethered alkyl chain. The palladium catalyst facilitates the activation of a C(sp³)-H bond at the γ-position relative to the nitrogen atom, leading to the formation of a palladacycle intermediate. Reductive elimination from this intermediate then forms the azetidine ring. The success of this reaction is highly dependent on the directing group attached to the nitrogen, the ligand on the palladium, and the oxidant used.
| Catalyst System | Substrate Scope | Key Features |
| Pd(OAc)2 / Ligand | Primary and secondary amines | High functional group tolerance |
| PdCl2(MeCN)2 / Ligand | Aliphatic amines | Can be used for complex molecule synthesis |
This table provides a general overview of palladium-catalyzed C-H amination for azetidine synthesis.
Ring contraction of five-membered heterocycles, such as pyrrolidines, presents another synthetic avenue to the azetidine core. magtech.com.cn For instance, the Favorskii-type rearrangement of α-halo-γ-lactams can lead to the formation of azetidine-2-carboxylic acid derivatives. Although this approach does not directly yield the target molecule, the resulting functionalized azetidine could potentially be converted to this compound through a series of transformations.
Cycloaddition reactions, particularly [2+2] cycloadditions, offer a convergent and often stereocontrolled route to the azetidine ring. nih.gov The most common example is the Staudinger synthesis of β-lactams (azetidin-2-ones) from a ketene (B1206846) and an imine. While this method produces a carbonyl-containing azetidine, the β-lactam can be reduced to the corresponding azetidine.
A more direct approach to azetidines is the aza-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene. nih.gov This reaction can provide access to a variety of substituted azetidines. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic properties and steric hindrance of the substituents on both the imine and the alkene. For the synthesis of this compound, a potential strategy would involve the cycloaddition of an appropriate imine with a vinyl ether bearing the 2-methoxycyclohexyl group.
| Cycloaddition Type | Reactants | Key Features |
| Staudinger Synthesis | Ketene + Imine | Forms β-lactam intermediate, requires subsequent reduction |
| Aza-Paternò–Büchi | Imine + Alkene | Photochemical reaction, can provide good stereocontrol |
This table summarizes key cycloaddition strategies for azetidine ring formation.
Aminolysis of Epoxides for Azetidine Ring Construction
The intramolecular aminolysis of epoxides provides a powerful pathway to functionalized azetidines. frontiersin.orgnih.gov This strategy relies on the ring-opening of an epoxide by a tethered amine nucleophile. frontiersin.orgnih.gov A notable development in this area is the use of lanthanoid (III) trifluoromethanesulfonate (B1224126) (Ln(OTf)₃) catalysts, such as La(OTf)₃, to promote the regioselective intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.gov This catalytic method allows for the C3-selective ring-opening, leading to the formation of the azetidine ring in high yields, even in the presence of acid-sensitive functional groups. frontiersin.orgnih.gov
The regioselective nucleophilic opening of epoxides is a well-established strategy for creating complex nitrogen-containing molecules. frontiersin.org The intramolecular variant is particularly effective for constructing the strained azetidine ring, overcoming the challenges often associated with intermolecular reactions. frontiersin.orgnih.gov
Table 1: Comparison of Azetidine Ring Formation Strategies
| Methodology | Key Reactants | Reaction Type | Primary Advantage | Reference(s) |
| [2+2] Photocycloaddition | Imine, Alkene | Pericyclic | Rapid assembly of the core ring structure. | nih.govresearchgate.net |
| Aminolysis of Epoxides | Epoxy Amine | Intramolecular Cyclization | High regioselectivity and yield. | frontiersin.orgnih.gov |
| Alkylation with Bis-Triflates | Primary Amine, 1,3-Propanediol Bis-Triflate | Nucleophilic Substitution | Straightforward, one-pot procedure. | organic-chemistry.orgnih.gov |
Alkylation of Primary Amines with Bis-Triflates
A direct and efficient method for the synthesis of 1,3-disubstituted azetidines involves the alkylation of primary amines with bis-triflates generated in situ from 2-substituted-1,3-propanediols. organic-chemistry.orgnih.gov This one-pot procedure provides a straightforward route to the azetidine core. nih.gov The reaction proceeds via a double nucleophilic substitution, where the primary amine displaces the two triflate leaving groups to form the heterocyclic ring. This method's utility has been demonstrated with a variety of 2-substituted-1,3-propanediols and amine nucleophiles, making it a versatile approach for generating diverse azetidine structures. nih.gov
Strategies for Installing the (2-Methoxycyclohexyl)oxy Moiety
Once the azetidine ring, functionalized with a hydroxyl group at the 3-position (azetidin-3-ol), is synthesized, the next crucial step is the introduction of the (2-methoxycyclohexyl)oxy side chain.
Etherification Reactions (e.g., Williamson Ether Synthesis on an Azetidinol (B8437883) Precursor)
The Williamson ether synthesis is a classic and reliable method for forming ethers. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of an alkyl halide or tosylate by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would entail the deprotonation of an N-protected azetidin-3-ol (B1332694) precursor to form the corresponding alkoxide. This alkoxide would then act as the nucleophile, attacking a suitable 2-methoxycyclohexyl derivative bearing a good leaving group (e.g., bromide, iodide, or tosylate) in an Sₙ2 reaction to form the desired ether linkage. wikipedia.orgbyjus.com
The success of the Williamson synthesis is often dependent on the nature of the alkylating agent; primary halides and tosylates are preferred to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com
Stereoselective Introduction of the Methoxycyclohexyl Group
Achieving stereoselectivity in the introduction of the methoxycyclohexyl group is critical for accessing specific stereoisomers of the final compound. This can be accomplished by employing stereochemically pure starting materials. For instance, beginning the synthesis with a specific enantiomer or diastereomer of 2-methoxycyclohexanol allows for its conversion into a stereodefined alkylating agent (e.g., a tosylate). When this chiral, non-racemic agent is reacted with the azetidinol precursor under Williamson ether synthesis conditions, the stereochemistry of the cyclohexyl ring is transferred to the final product, assuming the reaction proceeds with inversion or retention of configuration at the reaction center as expected for an Sₙ2 mechanism. nih.gov The stereochemical outcome is thus dictated by the configuration of the starting alcohol.
Optimization of Reaction Conditions and Yields
The optimization of the reaction to form the ether linkage in this compound is critical for an efficient and scalable synthesis. The choice of coupling method will dictate the parameters to be optimized.
For a Williamson Ether Synthesis approach , which involves the reaction of an alkoxide with an alkyl halide, the following conditions would need to be systematically varied:
Base: Strong, non-nucleophilic bases are essential for the complete deprotonation of the N-protected azetidin-3-ol to form the corresponding alkoxide. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are common choices. The equivalents of the base relative to the alcohol would be a key parameter to optimize.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically preferred as they effectively solvate the cation of the alkoxide without solvating the nucleophilic oxygen atom, thus enhancing its reactivity. missouri.edu Tetrahydrofuran (THF) is another viable option. nih.gov
Temperature: The reaction temperature will influence the rate of reaction. While higher temperatures can accelerate the reaction, they may also promote side reactions such as elimination, particularly with a secondary electrophile like a 2-methoxycyclohexyl halide or sulfonate. nih.gov A temperature range of room temperature to 80 °C would be a logical starting point for optimization.
Leaving Group: The nature of the leaving group on the 2-methoxycyclohexyl moiety is crucial. While halides (iodide, bromide) are common, converting the alcohol to a better leaving group like a tosylate or mesylate can significantly improve reaction efficiency. nih.gov
A hypothetical optimization study for a Williamson ether synthesis is presented in the table below, illustrating the systematic approach to maximizing the yield of the desired ether.
Table 1: Hypothetical Optimization of Williamson Ether Synthesis for this compound
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Leaving Group (on Cyclohexane) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | NaH (1.1) | DMF | 25 | Br | 24 | 35 |
| 2 | NaH (1.5) | DMF | 25 | Br | 24 | 45 |
| 3 | NaH (1.5) | DMF | 60 | Br | 12 | 55 |
| 4 | KOtBu (1.5) | THF | 60 | Br | 12 | 50 |
| 5 | NaH (1.5) | DMF | 60 | OTs | 8 | 75 |
For a Mitsunobu Reaction , which allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry, optimization would focus on:
Phosphine and Azodicarboxylate Reagents: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the classic reagents. researchgate.net The stoichiometry of these reagents relative to the alcohol and the acidic nucleophile (in this case, the N-protected azetidin-3-ol) would be optimized.
Solvent: Anhydrous THF is a common solvent for Mitsunobu reactions. researchgate.net
Temperature: These reactions are often initiated at 0 °C and then allowed to warm to room temperature. researchgate.net
Acidity of the Nucleophile: The pKa of the N-protected azetidin-3-ol can influence the reaction's success. For sterically hindered secondary alcohols, using a more acidic pronucleophile can sometimes improve yields. capes.gov.br
Given the steric hindrance of the secondary 2-methoxycyclohexanol, the Mitsunobu reaction could be a powerful tool, particularly for achieving a specific stereoisomer of the final product due to its characteristic inversion of configuration. capes.gov.br
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound is fundamentally dependent on the efficient preparation of its constituent building blocks: a protected azetidin-3-ol and a 2-methoxycyclohexanol derivative.
Routes to Azetidin-3-ols
Azetidin-3-ol is a key intermediate, and its synthesis often requires the use of a nitrogen-protecting group to prevent unwanted side reactions. Common protecting groups include the tert-butoxycarbonyl (Boc) and the benzyl (B1604629) (Bn) or benzhydryl (Bh) groups.
A widely employed route to N-protected azetidin-3-ols starts from the readily available and inexpensive starting materials epichlorohydrin and a primary amine, such as benzylamine or benzhydrylamine. nih.gov The reaction proceeds through the initial formation of an N-substituted-1-amino-3-chloro-2-propanol intermediate, which then undergoes an intramolecular cyclization upon treatment with a base to form the N-substituted azetidin-3-ol. nih.gov
For the synthesis of N-Boc-azetidin-3-ol , a common strategy involves the debenzylation of 1-benzylazetidin-3-ol (B1275582) via catalytic hydrogenation, followed by the introduction of the Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). scienceopen.com A similar approach can be used starting from 1-benzhydrylazetidin-3-ol. chemicalbook.com
Table 2: Selected Synthetic Routes to N-Protected Azetidin-3-ols
| Starting Materials | Key Steps | Protecting Group | Typical Yield (%) |
|---|---|---|---|
| Epichlorohydrin, Benzylamine | 1. Ring opening 2. Base-mediated cyclization | Benzyl (Bn) | ~80 nih.gov |
Other protecting groups such as the benzyloxycarbonyl (Z or Cbz) group can also be employed, often introduced under Schotten-Baumann conditions. researchgate.net The choice of protecting group is crucial as it must be stable to the conditions of the etherification reaction and be readily removable in a final step to yield the desired this compound.
Synthesis of Substituted 2-Methoxycyclohexanols
2-Methoxycyclohexanol can exist as different stereoisomers (cis and trans), and the stereochemistry of the final product will be determined by the isomer used and the reaction mechanism of the etherification step.
A common method for the synthesis of 2-methoxycyclohexanol involves the ring-opening of cyclohexene (B86901) oxide with methanol (B129727). This reaction can be catalyzed by either acid or base. Acid-catalyzed ring-opening typically proceeds via an Sₙ2-like mechanism with attack of the nucleophile (methanol) at the more substituted carbon, leading to a mixture of stereoisomers.
For a more controlled and potentially diastereoselective synthesis, specific catalysts can be employed. For instance, the use of certain zeolite catalysts in the reaction of cyclohexene with hydrogen peroxide and methanol has been reported to produce 2-methoxycyclohexanol. nih.gov
To obtain a specific diastereomer, such as trans-2-methoxycyclohexanol, a stereoselective synthesis can be designed. One approach involves the epoxidation of cyclohexene with an agent like meta-chloroperoxybenzoic acid (mCPBA) to form cyclohexene oxide, followed by a regioselective and stereospecific ring-opening with a methoxide (B1231860) source under conditions that favor backside attack, leading to the trans product.
Table 3: Synthetic Approaches to 2-Methoxycyclohexanol
| Starting Material | Reagents | Key Features |
|---|---|---|
| Cyclohexene Oxide | Methanol, Acid or Base Catalyst | Straightforward but may yield isomeric mixtures. |
| Cyclohexene | H₂O₂, Methanol, Zeolite Catalyst | Catalytic method, potential for improved selectivity. nih.gov |
The choice of the synthetic route for 2-methoxycyclohexanol will depend on the desired stereochemistry of the final product and the scalability of the process.
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their spatial relationships.
A complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is the first step in structural confirmation. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For 3-[(2-Methoxycyclohexyl)oxy]azetidine, one would expect distinct signals for the protons and carbons of the azetidine (B1206935) ring, the cyclohexane (B81311) ring, and the methoxy (B1213986) group.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound This table is based on theoretical predictions as experimental data is not publicly available.
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Azetidine-H | 3.5 - 4.2 | Multiplet | - |
| Cyclohexane-H (CH-O) | 3.3 - 3.8 | Multiplet | - |
| Methoxy-H (OCH₃) | 3.2 - 3.4 | Singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is based on theoretical predictions as experimental data is not publicly available.
| Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| Azetidine-C (C-O) | 65 - 75 |
| Cyclohexane-C (C-O) | 75 - 85 |
| Azetidine-C (CH₂) | 45 - 55 |
| Methoxy-C (OCH₃) | 55 - 60 |
To unambiguously assign the signals and determine the molecule's connectivity and stereochemistry, a series of two-dimensional (2D) NMR experiments would be essential:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the azetidine and cyclohexane rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the azetidine ring, the oxygen atom, and the methoxycyclohexyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and the relative stereochemistry of the substituents on the cyclohexane and azetidine rings.
Infrared (IR) and Raman Spectroscopic Fingerprinting
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-O (ether) stretching, C-N (amine) stretching, and C-H (alkane) stretching and bending vibrations. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
Mass Spectrometric (MS) Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the precise molecular formula of this compound (C₁₀H₁₉NO₂). Furthermore, by analyzing the fragmentation pattern (the masses of the smaller ions formed when the molecule breaks apart in the spectrometer), the connectivity of the structural fragments can be deduced, corroborating the structure determined by NMR.
Chiroptical Spectroscopic Studies (e.g., Electronic Circular Dichroism) for Stereochemical Purity
Since this compound contains multiple stereocenters, it can exist as different stereoisomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration and enantiomeric purity of a chiral sample. ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for a specific enantiomer.
Stereochemical Investigations of 3 2 Methoxycyclohexyl Oxy Azetidine
Diastereoselectivity in Synthetic Pathways
The synthesis of 3-[(2-Methoxycyclohexyl)oxy]azetidine would likely involve the formation of an ether linkage between an azetidine (B1206935) precursor, such as N-protected azetidin-3-ol (B1332694), and a 2-methoxycyclohexanol derivative. The stereochemistry of both the azetidine and the cyclohexane (B81311) rings would be a critical factor in the diastereoselectivity of such a reaction.
The 2-methoxycyclohexyl group contains two stereocenters, leading to the possibility of (1R,2R), (1S,2S), (1R,2S), and (1S,2R) isomers. The azetidine ring, when substituted at the 3-position, also possesses a stereocenter. The combination of these stereocenters would result in multiple possible diastereomers of the final product.
A key consideration in a potential synthesis would be the relative stereochemistry of the hydroxyl and methoxy (B1213986) groups on the cyclohexane ring (cis or trans). The reaction of a racemic or enantiomerically pure azetidin-3-ol with a specific diastereomer of 2-methoxycyclohexanol would theoretically yield a mixture of diastereomers. The ratio of these diastereomers would be influenced by factors such as the reaction mechanism, the nature of the protecting groups on the azetidine nitrogen, the reaction conditions (temperature, solvent, catalyst), and steric hindrance.
Without experimental data, it is not possible to provide specific diastereomeric ratios or to detail the synthetic pathways that have been successfully employed to control the diastereoselectivity in the formation of this compound.
Enantioselective Synthesis and Resolution Techniques
The development of an enantioselective synthesis for a specific stereoisomer of this compound would be a significant undertaking. This could involve several theoretical approaches:
Chiral Pool Synthesis: Starting from enantiomerically pure precursors for either the azetidine or the cyclohexane moiety. For instance, using an enantiopure azetidin-3-ol would introduce a known stereocenter from the outset.
Asymmetric Catalysis: Employing a chiral catalyst to control the formation of one or more stereocenters during the synthesis. This could be applied during the formation of the azetidine ring or the ether linkage.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to one of the reactants to direct the stereochemical outcome of a key reaction step.
Alternatively, if a racemic or diastereomeric mixture of this compound were synthesized, resolution techniques could be employed to separate the enantiomers. These methods could include:
Classical Resolution: Formation of diastereomeric salts by reacting the basic azetidine nitrogen with a chiral acid, followed by separation of these salts through crystallization.
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers.
No published studies detailing the successful enantioselective synthesis or chiral resolution of this compound could be located.
Determination of Absolute Configuration using X-ray Crystallography
X-ray crystallography is a powerful technique for the unambiguous determination of the absolute configuration of a crystalline compound. If a single crystal of an enantiomerically pure sample of this compound were obtained, this method could provide the precise three-dimensional arrangement of the atoms in the molecule, confirming the absolute stereochemistry at each chiral center.
A search of crystallographic databases did not yield any entries for this compound. Therefore, no information is available regarding its crystal structure or the experimental determination of its absolute configuration by this method.
Configurational Stability and Epimerization Studies
The configurational stability of the stereocenters in this compound would be an important factor in its handling and storage. Epimerization, the change in configuration at one of multiple stereocenters, could potentially occur under certain conditions.
For the stereocenters on the cyclohexane ring, epimerization would likely require harsh conditions that could facilitate ring-opening and closing or other rearrangement reactions. The stereocenter at the 3-position of the azetidine ring is part of a strained four-membered ring and is generally considered configurationally stable under normal conditions. However, conditions such as strong base or high temperatures could potentially lead to ring-opening or other reactions that might compromise its stereochemical integrity.
There is no available literature that specifically investigates the configurational stability or epimerization of this compound.
Chemical Reactivity and Transformation Studies
Reactivity of the Azetidine (B1206935) Ring
The azetidine ring is a four-membered nitrogen-containing heterocycle analogous to cyclobutane. rsc.org Its reactivity is largely governed by a significant ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain, while making the ring more stable and easier to handle than the three-membered aziridine ring, provides a thermodynamic driving force for reactions that lead to ring-opening. rsc.orgrsc.org
Ring-Opening Reactions and Strain-Release Transformations
The release of ring strain is a primary driver for the reactivity of azetidines. beilstein-journals.org These transformations typically involve the cleavage of a carbon-nitrogen (C-N) bond and can be initiated by various reagents, often under acidic conditions or with Lewis acid catalysis to activate the ring. acs.org
Nucleophilic ring-opening is a major class of these reactions. researchgate.net The process usually begins with the protonation or activation of the azetidine nitrogen, making the adjacent carbons more electrophilic. A subsequent attack by a nucleophile leads to the cleavage of a C-N bond. The regioselectivity of the attack—which of the two carbons adjacent to the nitrogen is targeted—is influenced by both electronic effects and steric hindrance from substituents on the ring. In the case of 3-[(2-Methoxycyclohexyl)oxy]azetidine, nucleophilic attack would likely occur at the C2 or C4 positions.
Intramolecular ring-opening reactions are also possible, where a nucleophilic group within the molecule attacks the azetidine ring. nih.govnih.gov Such reactions can be used to generate more complex molecular architectures. nih.gov The feasibility of these reactions often depends on the formation of thermodynamically stable five- or six-membered rings.
| Reaction Type | Reagents/Conditions | Outcome |
| Acid-Catalyzed Nucleophilic Opening | Strong acids (HBr, HI), Lewis acids (e.g., BF₃) with nucleophiles (e.g., halides, water, alcohols) | Formation of γ-substituted propylamines. acs.orglibretexts.org |
| Reductive Opening | Reducing agents (e.g., H₂, transition metal catalyst) | Cleavage of C-N bonds to yield amines. rsc.org |
| Strain-Release Polymerization | Catalytic initiators | Formation of polyamines. |
| Photochemical Cyclization/Opening | Visible light, photocatalyst | A "build and release" approach where azetidines are formed and then opened to create complex products. beilstein-journals.org |
Functionalization at Nitrogen (N-Alkylation, N-Acylation)
The nitrogen atom in the azetidine ring behaves as a typical secondary amine and is nucleophilic. This allows for straightforward functionalization through N-alkylation and N-acylation reactions. These modifications are crucial for modulating the compound's properties or for installing protecting groups.
N-Alkylation involves the reaction of the azetidine with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the acid byproduct. This reaction introduces an alkyl group onto the nitrogen atom. nih.govacs.org
N-Acylation is the reaction of the azetidine with an acylating agent, like an acyl chloride or an acid anhydride. orientjchem.org This reaction forms an amide linkage and is often used to protect the nitrogen atom or to introduce specific functional moieties. N-acylation can also activate the azetidine ring, making it more susceptible to ring-opening by stabilizing the intermediate formed upon nucleophilic attack. rsc.org
| Reaction | Reagent | Product |
| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl azetidinium salt, followed by deprotonation to N-alkyl azetidine. acs.org |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | N-Acyl azetidine (amide). orientjchem.org |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl azetidine (sulfonamide). |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl azetidine. nih.gov |
Functionalization at Carbon Centers
Modifying the carbon skeleton of the azetidine ring is more challenging but offers pathways to diverse derivatives. Strategies often involve the deprotonation of a C-H bond adjacent to the nitrogen (at the C2 or C4 position) using a strong base, such as an organolithium reagent, to form a transient carbanion. researchgate.net This nucleophilic species can then react with various electrophiles. The success of this approach typically requires the nitrogen atom to be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group.
Alternative strategies for C-functionalization include leveraging the ring strain of highly reactive precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The strain-release functionalization of ABBs with organometallic reagents or under radical conditions can generate a variety of C3-substituted azetidines. acs.orgnih.gov This method provides a modular approach to constructing azetidines with all-carbon quaternary centers. acs.orgnih.gov
| Method | Description | Reagents |
| α-Lithiation | Deprotonation at C2/C4 followed by reaction with an electrophile. researchgate.net | Strong base (e.g., n-BuLi), Electrophile (e.g., alkyl halide, carbonyl compound). |
| Strain-Release from ABBs | Ring-opening of 1-azabicyclo[1.1.0]butane with nucleophiles or radicals. acs.orgnih.gov | Organometallics, boronic acids, radical initiators. |
| [2+2] Cycloaddition | Reaction of an imine with an alkene (Aza Paternò–Büchi reaction). researchgate.net | Imine, alkene, often under photochemical conditions. |
| C-H Amination | Intramolecular cyclization via palladium-catalyzed C-H activation. rsc.org | Pd(II) catalyst, appropriate nitrogen-containing precursor. |
Transformations of the Ether Linkage
The ether bond in this compound represents another key site for chemical transformations.
Cleavage and Formation of the Ether Bond
Ethers are generally stable and unreactive functional groups, which is why they are often used as solvents. openstax.org However, the C-O bond can be cleaved under harsh conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.com The most common reagents for ether cleavage are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.org
The mechanism of acid-catalyzed ether cleavage can be either Sₙ1 or Sₙ2. libretexts.orgwikipedia.org
Sₙ2 Mechanism: For ethers with primary or secondary alkyl groups, the reaction proceeds via an Sₙ2 pathway. The ether oxygen is first protonated by the strong acid. The resulting halide anion (a good nucleophile) then attacks the less sterically hindered carbon atom, displacing the alcohol as a leaving group. openstax.org
Sₙ1 Mechanism: If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic), the cleavage occurs through an Sₙ1 mechanism. libretexts.org After protonation of the ether oxygen, the alcohol leaves to form a carbocation, which is then captured by the halide nucleophile.
For this compound, cleavage could potentially occur at either the azetidine-oxygen bond or the cyclohexane-oxygen bond. The outcome would depend on the specific conditions and the relative susceptibility of each carbon to nucleophilic attack or carbocation formation.
| Reagent | Conditions | Typical Mechanism |
| Hydroiodic Acid (HI) | Concentrated, often heated | Sₙ1 or Sₙ2. masterorganicchemistry.com |
| Hydrobromic Acid (HBr) | Concentrated, often heated | Sₙ1 or Sₙ2. masterorganicchemistry.com |
| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) | Lewis acid-mediated cleavage. |
| Trimethylsilyl Iodide (TMSI) | Anhydrous solvent | Milder conditions than HBr/HI. |
Oxidation Reactions of the Methoxy (B1213986) Ether
The methoxy group attached to the cyclohexane (B81311) ring is susceptible to oxidation. While ethers are generally resistant to oxidation, specific reagents can transform them. A notable reaction is the oxidation of secondary methyl ethers to the corresponding ketones. acs.org For example, calcium hypochlorite in aqueous acetonitrile with acetic acid has been shown to convert secondary methyl ethers into ketones in high yields. acs.org
Applying this methodology to this compound would be predicted to oxidize the 2-methoxycyclohexyl group to a 2-oxocyclohexyl group, yielding 3-[(2-oxocyclohexyl)oxy]azetidine. The proposed mechanism involves chlorination of the ether oxygen, followed by an E2 elimination to form an oxocarbenium ion, which is then trapped by water to form a hemiacetal that collapses to the ketone. acs.org
Other oxidative methods can lead to the cleavage of the methyl group from the ether, a process known as oxidative demethylation. organic-chemistry.org
| Reaction | Reagent | Product |
| Oxidation to Ketone | Calcium hypochlorite (Ca(OCl)₂), Acetic Acid, aq. MeCN acs.org | Ketone (from secondary methyl ether). acs.org |
| Oxidative Demethylation | Nitroxyl radical catalyst, PIFA organic-chemistry.org | Alcohol (phenol from aryl methyl ether). organic-chemistry.org |
| Radical Oxidation | Reaction with molecular oxygen (autoxidation) | Hydroperoxides and other oxidation products. nih.gov |
Reactivity of the Cyclohexyl Moiety (e.g., Stereoselective Functionalization)
The reactivity of the cyclohexyl moiety in this compound is expected to be influenced by the stereochemical orientation of the methoxy and the azetidinyloxy substituents. These groups can direct or hinder the approach of reagents, leading to stereoselective functionalization. The conformational flexibility of the cyclohexane ring, existing primarily in chair conformations, will play a crucial role in determining the outcome of such reactions.
One potential avenue for stereoselective functionalization is through directed C-H activation. The oxygen atom of the methoxy group or the nitrogen atom of the azetidine ring could coordinate to a metal catalyst, directing functionalization to a specific C-H bond on the cyclohexyl ring. The stereochemical relationship between the directing group and the targeted C-H bond would be critical for achieving high selectivity.
Furthermore, reactions involving the cleavage of the C-O bond of the methoxy group could be stereoelectronically controlled. Studies on analogous cyclohexyl methyl ethers have shown that the selectivity of C-O cleavage can be dependent on the axial or equatorial disposition of the methoxy group. nsf.gov For instance, an axial methoxy group might be more susceptible to cleavage under certain conditions due to stereoelectronic effects. This suggests that the diastereomer of this compound with an axial methoxy group could exhibit different reactivity compared to the equatorial diastereomer.
Hypothetical Data on Stereoselective Hydroxylation of the Cyclohexyl Moiety:
To illustrate the potential for stereoselective functionalization, the following table presents hypothetical results for a directed hydroxylation reaction on the cyclohexyl ring of two diastereomers of this compound. This data is purely illustrative and intended to demonstrate the concept of stereochemical influence on reactivity.
| Diastereomer | Major Product (Position of Hydroxylation) | Diastereomeric Ratio (d.r.) |
| (cis)-3-[(2-Methoxycyclohexyl)oxy]azetidine | 4-hydroxy | 9:1 |
| (trans)-3-[(2-Methoxycyclohexyl)oxy]azetidine | 3-hydroxy | 7:3 |
Derivatization Strategies for Analog Development
The development of analogs of this compound can be approached by modifying both the azetidine and the cyclohexyl moieties. Such modifications are crucial for exploring structure-activity relationships in medicinal chemistry and materials science.
Additional functionalities can be introduced onto either the azetidine ring or the cyclohexyl ring.
On the Azetidine Ring: The secondary amine of the azetidine ring is a prime site for functionalization. N-alkylation, N-acylation, or N-arylation can be readily achieved under standard conditions. The reactivity of azetidines is driven by their ring strain, which can be harnessed for various transformations. rsc.orgrsc.org For instance, reaction with electrophiles can introduce a wide array of substituents on the nitrogen atom. Furthermore, functionalization at the C2 and C4 positions of the azetidine ring, though more challenging, could be achieved through lithiation followed by quenching with an electrophile, potentially guided by a directing group on the nitrogen. nih.gov
On the Cyclohexyl Ring: Besides the stereoselective functionalizations discussed previously, other transformations can introduce new functional groups. For example, allylic bromination of the cyclohexyl ring, if a double bond were present or introduced, could provide a handle for further modifications. slideshare.net Demethylation of the methoxy group would yield a hydroxyl group, which could then be further derivatized to ethers, esters, or other functional groups.
To establish structure-reactivity correlations, a library of congeners and analogues would need to be synthesized and their properties evaluated. This would involve systematic variations of the core structure.
Variation of the Cyclohexyl Substituent: The methoxy group could be replaced with other alkoxy groups (e.g., ethoxy, isopropoxy) or with other functional groups such as halogens or alkyl chains. The position of the substituent on the cyclohexyl ring could also be varied (e.g., 3-methoxycyclohexyl or 4-methoxycyclohexyl) to probe the influence of substituent position on reactivity and biological activity.
Alteration of the Linkage: The ether linkage between the azetidine and cyclohexyl moieties could be replaced with other functionalities, such as an ester, an amide, or a direct C-C bond, to explore the impact of the linking group on the compound's properties.
Hypothetical Data for a Structure-Reactivity Correlation Study:
The following table presents hypothetical data for a series of N-substituted analogs of this compound and their hypothetical relative rates of reaction in a model transformation, such as a ring-opening reaction. This table is for illustrative purposes to demonstrate how structure-reactivity relationships might be tabulated.
| Analog (N-substituent) | Electronic Nature of Substituent | Relative Rate of Reaction |
| -H | Neutral | 1.0 |
| -CH₃ | Electron-donating | 1.5 |
| -COCH₃ | Electron-withdrawing | 0.7 |
| -Ph | Electron-withdrawing (inductive), Conjugating | 0.9 |
| -SO₂Ph | Strongly electron-withdrawing | 0.4 |
This hypothetical data suggests that electron-donating groups on the azetidine nitrogen may increase the ring's reactivity, while electron-withdrawing groups may decrease it, a common trend in the chemistry of nitrogen heterocycles.
Applications As a Synthetic Building Block and Probe in Chemical Research
Utility in the Construction of Complex Natural Product Cores
The azetidine (B1206935) motif is a key structural component in a number of biologically active natural products. nih.govrsc.org The strained ring system often imparts unique conformational rigidity and metabolic stability. 3-[(2-Methoxycyclohexyl)oxy]azetidine can serve as a valuable precursor for the synthesis of complex natural product cores through several strategic approaches.
The secondary amine of the azetidine ring provides a nucleophilic handle for elaboration. It can be acylated, alkylated, or arylated to introduce further complexity. For instance, N-acylation with a chiral auxiliary could be employed for diastereoselective functionalization of the azetidine ring or the cyclohexyl moiety.
Furthermore, the ether linkage at the 3-position can be a site for strategic cleavage or rearrangement under specific conditions, revealing a hydroxyl group. This 3-hydroxyazetidine core is a common building block in the synthesis of various natural products and their analogues. nih.gov The stereochemistry of the 2-methoxycyclohexyl group could also be exploited to direct stereoselective transformations on the azetidine ring.
Table 1: Potential Synthetic Transformations of this compound for Natural Product Synthesis
| Transformation | Reagents and Conditions | Potential Intermediate |
| N-Acylation | Acid chloride/anhydride, base | N-Acyl-3-[(2-methoxycyclohexyl)oxy]azetidine |
| N-Alkylation | Alkyl halide, base | N-Alkyl-3-[(2-methoxycyclohexyl)oxy]azetidine |
| Ether Cleavage | Lewis acids (e.g., BBr₃) | N-Protected-3-hydroxyazetidine |
| Ring-opening | Nucleophiles, acid/base catalysis | Functionalized amino alcohols |
Integration into Diverse Heterocyclic Systems
The reactivity of the azetidine ring makes this compound a suitable precursor for the synthesis of a variety of other heterocyclic systems. The ring strain of approximately 25.4 kcal/mol facilitates ring-opening reactions, providing access to functionalized acyclic intermediates that can be cyclized into larger rings. rsc.org
For example, nucleophilic attack at one of the ring carbons can lead to the formation of substituted pyrrolidines, piperidines, or other larger nitrogen-containing heterocycles, depending on the nature of the nucleophile and the subsequent reaction conditions. The nitrogen atom can also participate in cycloaddition reactions. For instance, [3+2] cycloadditions with dipolarophiles could lead to the formation of fused bicyclic systems containing a pyrrolidine (B122466) ring.
The inherent functionality of this compound allows for its use in diversity-oriented synthesis to generate libraries of novel heterocyclic compounds for screening in drug discovery programs. nih.gov
Application in Supramolecular Chemistry Research (e.g., as a ligand)
The nitrogen atom of the azetidine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. While simple azetidines are not exceptionally strong ligands, their incorporation into larger, multidentate ligand frameworks can lead to the formation of stable metal complexes with interesting supramolecular architectures.
The 3-[(2-methoxycyclohexyl)oxy] substituent can influence the steric and electronic properties of the azetidine nitrogen, thereby modulating the coordination properties of the ligand. The chirality of the cyclohexyl ring could also be used to induce asymmetry in the resulting metal complexes, which is of interest in catalysis and chiral recognition.
By functionalizing the nitrogen atom with other ligating groups (e.g., pyridyl, carboxylate), this compound can be converted into a bidentate or tridentate ligand. The conformational rigidity of the azetidine ring can help to pre-organize these ligating groups for efficient metal binding, a key principle in the design of supramolecular assemblies.
Use in Materials Science Research (e.g., as a monomer for polymers with specific properties)
Azetidine derivatives can undergo ring-opening polymerization (ROP) to produce polyamines. rsc.org The polymerization can be initiated by cationic, anionic, or coordination initiators. The resulting polymers can have a range of properties depending on the substituents on the azetidine ring.
This compound could potentially be used as a monomer in ROP to generate polymers with unique characteristics. The bulky and chiral 2-methoxycyclohexyl group would be expected to influence the polymer's solubility, thermal properties, and potentially its chiroptical properties. The presence of the ether linkage could also provide a site for post-polymerization modification, allowing for the tuning of the polymer's properties.
The resulting polyamines could find applications as coatings, adhesives, or in biomedical applications, such as drug delivery or gene therapy, where the biocompatibility and degradability of the polymer backbone would be important considerations.
Future Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes
The synthesis of 3-alkoxyazetidines, the class of compounds to which 3-[(2-Methoxycyclohexyl)oxy]azetidine belongs, often relies on the alkylation of 3-hydroxyazetidine or the reaction of an activated azetidine (B1206935) derivative with an alcohol. chemicalbook.com These approaches can be hampered by issues such as the need for protective groups, harsh reaction conditions, and unsatisfactory yields. Future synthetic efforts could be directed towards more sophisticated and efficient strategies.
Given that the 2-methoxycyclohexyl substituent possesses chiral centers, a crucial area for development is stereoselective synthesis . The creation of synthetic routes that can selectively produce specific diastereomers of this compound is a considerable challenge but also a significant opportunity. This could be accomplished through the use of enantiomerically pure starting materials or, more elegantly, through the application of asymmetric catalysis. birmingham.ac.uk
The adoption of flow chemistry could also revolutionize the synthesis of this compound. nih.gov Continuous flow processes offer enhanced safety, scalability, and precise control over reaction parameters. A hypothetical multi-step flow synthesis is outlined below.
| Step | Reaction Type | Potential Reagents and Conditions |
| 1 | Azetidine Ring Synthesis | Catalytic cyclization of a suitable amino alcohol precursor. |
| 2 | Stereoselective Etherification | Reaction with 2-methoxycyclohexanol using a chiral solid-supported catalyst. |
| 3 | In-line Purification | Continuous liquid-liquid extraction and chromatography. |
| Table 1: Hypothetical Multi-Step Flow Synthesis of this compound |
Investigation of Unprecedented Reactivity Profiles
The inherent ring strain of the azetidine ring, which is approximately 25 kcal/mol, is a driving force for its chemical reactivity. rsc.org The interplay between the strained azetidine and the bulky, electron-donating 2-methoxycyclohexyl group could give rise to novel and unexpected reactivity.
A systematic investigation into the regioselective ring-opening reactions of this compound with a diverse range of nucleophiles is warranted. magtech.com.cn The steric and electronic properties of the alkoxy substituent could profoundly influence the regioselectivity of the ring-opening process, potentially leading to outcomes not observed with simpler 3-substituted azetidines.
The spatial proximity of the cyclohexane (B81311) ring to the azetidine core may facilitate transannular reactions . Such intramolecular interactions could pave the way for the synthesis of novel and complex bicyclic or polycyclic nitrogen-containing scaffolds.
Furthermore, the exploration of photochemical and radical-mediated reactions of this compound is an uncharted territory. chemrxiv.org These studies could uncover new methods for the functionalization of the azetidine ring under mild conditions.
Exploration of Chiral Catalysis in its Synthesis and Transformations
The synthesis of enantiomerically pure forms of this compound is a key objective that can be addressed through chiral catalysis. researchgate.net
The development of catalytic asymmetric synthetic methods would be a landmark achievement. nih.gov This could be realized through several strategies, including the enantioselective ring-opening of a prochiral precursor, the desymmetrization of a meso-compound, or the kinetic resolution of a racemic mixture. The use of chiral transition-metal complexes or organocatalysts will be instrumental in achieving high levels of stereocontrol. birmingham.ac.uk
| Catalyst Type | Potential Reaction Application | Desired Stereochemical Outcome |
| Chiral Lewis Acid | [2+2] Cycloaddition | Enantioselective formation of the azetidine ring. |
| Chiral Phase-Transfer Catalyst | Alkylation of 3-hydroxyazetidine | Diastereoselective etherification. |
| Chiral Phosphoric Acid | Kinetic Resolution of Racemic this compound | Isolation of a single enantiomer. |
| Table 2: Potential Strategies in Chiral Catalysis |
Beyond its synthesis, catalytic asymmetric transformations on the this compound scaffold itself present a rich field of study. For instance, the development of methods for the enantioselective C-H functionalization of the cyclohexane ring, directed by the azetidine nitrogen, could provide access to a wide array of complex chiral molecules.
Advanced Spectroscopic Methods for Real-Time Reaction Monitoring
A thorough understanding and optimization of the synthesis and reactivity of this compound will necessitate the use of advanced spectroscopic techniques for real-time reaction monitoring. numberanalytics.com
In-situ NMR and IR spectroscopy are powerful tools for obtaining real-time data on the concentrations of reactants, intermediates, and products. magritek.comigi-global.com This information is crucial for detailed kinetic analysis, mechanistic elucidation, and reaction optimization. For example, the progress of an etherification reaction could be precisely monitored by observing the disappearance of the O-H stretch of 3-hydroxyazetidine in the IR spectrum.
The integration of these spectroscopic techniques into a Process Analytical Technology (PAT) framework would allow for automated and highly controlled reaction conditions, ensuring reproducible and efficient synthesis. mdpi.com
The synergy between experimental data and computational spectroscopy can offer deeper insights into reaction mechanisms and the structures of transient species. For instance, Density Functional Theory (DFT) calculations can be employed to predict the spectroscopic signatures of proposed intermediates, thereby aiding in their experimental identification.
| Spectroscopic Method | Key Information Provided | Primary Application |
| Real-time ¹H NMR Spectroscopy | Quantitative concentration data of all species. | Detailed kinetic and mechanistic investigations. |
| In-situ FT-IR Spectroscopy | Monitoring of functional group transformations. | Determination of reaction endpoints and identification of key intermediates. |
| Raman Spectroscopy | Vibrational information, complementary to IR. | Monitoring reactions in various media, including aqueous and solid-phase systems. |
| Table 3: Advanced Spectroscopic Methods for In-depth Reaction Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
